molecular formula C19H18F3NO3 B6938891 N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamide

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B6938891
M. Wt: 365.3 g/mol
InChI Key: MJELCYTWBFAZQD-UHFFFAOYSA-N
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Description

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-2-25-12-7-8-17-14(11-12)16(9-10-26-17)23-18(24)13-5-3-4-6-15(13)19(20,21)22/h3-8,11,16H,2,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJELCYTWBFAZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OCCC2NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamide typically involves a multi-step process:

    Formation of the Chromenyl Intermediate: The initial step involves the synthesis of the chromenyl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where the chromenyl intermediate is reacted with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Formation of the Benzamide: The final step involves the coupling of the ethoxy-chromenyl intermediate with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a strong base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chromenyl group can interact with hydrophobic pockets, while the trifluoromethyl group can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamide
  • N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2-(methyl)benzamide

Comparison:

  • N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamide: The methoxy group can alter the electronic properties and potentially the biological activity compared to the ethoxy group.
  • N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2-(methyl)benzamide: The absence of the trifluoromethyl group can significantly change the compound’s reactivity and interaction with biological targets.

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamide stands out due to the presence of

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